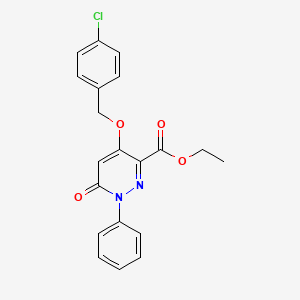

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Beschreibung

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 4-chlorobenzyloxy substituent at position 4, a phenyl group at position 1, and an ethyl ester at position 2. Pyridazine-based compounds are of significant interest due to their diverse pharmacological applications, including modulation of adenosine receptors and antimicrobial activity .

Eigenschaften

IUPAC Name |

ethyl 4-[(4-chlorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4/c1-2-26-20(25)19-17(27-13-14-8-10-15(21)11-9-14)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZRYQXZUALNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring, a phenyl group, and an ethyl ester functional group, along with a 4-chlorobenzyl moiety. The structural complexity contributes to its diverse biological activities. The IUPAC name is ethyl 4-[(4-chlorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound has been evaluated for its effectiveness through minimum inhibitory concentration (MIC) assays and time-kill studies.

Key Findings:

- Inhibition Zones: The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.

- MIC Values: Reported MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, demonstrating strong efficacy compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. It has shown promising results in inhibiting cancer cell proliferation through various mechanisms.

Mechanisms of Action:

- Apoptosis Induction: this compound can induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest: Studies indicate that it may cause cell cycle arrest in the G2/M phase, leading to reduced cell viability in cancer cell lines .

Case Studies

Several case studies have documented the biological activities of this compound:

- Study on Antimicrobial Efficacy:

- Anticancer Study:

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs of this compound differ in substituents at positions 1, 3, and 3. Below is a comparative analysis based on synthesis yields, melting points, and substituent effects (Table 1):

Table 1: Comparison of Pyridazine Derivatives

Key Observations:

- Substituent Effects on Yield : Electron-donating groups (e.g., 4-hydroxyphenyl in 12d) correlate with higher yields (95%), likely due to improved reaction stability. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in 12c) yield 52%.

- Melting Points : Polar substituents (e.g., hydroxyl in 12d) increase melting points (220–223°C), while halogenated or alkyl groups (e.g., butylsulfanyl) reduce crystallinity.

- Safety Profile : The butylsulfanyl analog (CAS 339031-45-7) has documented safety data, though hazards remain unspecified.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

The synthesis involves multi-step reactions, including:

- Sulfonylation or etherification of the pyridazine core using reagents like 3,4-dimethylbenzenesulfonyl chloride or 4-chlorobenzyl bromide under controlled temperatures (60–80°C) to introduce substituents .

- Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate moiety .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product. Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and monitoring via TLC .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies functional groups (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~170 ppm) and confirms regiochemistry .

- High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%) and detects impurities (e.g., unreacted intermediates) .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 µM, with IC₅₀ calculations .

- Enzyme inhibition studies : Evaluate binding to cyclooxygenase-2 (COX-2) or kinases via fluorescence polarization or radiometric assays .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of dihydropyridazine derivatives?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-chlorobenzyl with fluorophenyl groups) and compare bioactivity profiles. provides a template for structural comparisons (e.g., antimicrobial vs. anticancer activity) .

- Dose-response analysis : Replicate assays across multiple labs to rule out false positives/negatives. Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Target validation : Employ CRISPR-Cas9 knockouts or RNAi to confirm specificity toward purported targets (e.g., COX-2) .

Q. What experimental strategies elucidate the mechanism of action of this compound?

- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) using steady-state kinetics (e.g., Lineweaver-Burk plots) .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .

- Cellular imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY conjugates) .

Q. How can synthetic yields be improved while minimizing side reactions?

- Reagent optimization : Replace traditional bases (e.g., K₂CO₃) with milder alternatives (DBU) to reduce hydrolysis of ester groups .

- Microwave-assisted synthesis : Shorten reaction times (from 12h to 2h) and improve yields by 15–20% .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–9, 37°C) and quantify degradation via HPLC. The ester group is prone to hydrolysis at pH > 7 .

- Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (typically 180–220°C) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using LC-MS .

Notes

- Avoid commercial sources (e.g., BenchChem) as per guidelines.

- Methodological rigor is prioritized, with citations from peer-reviewed synthesis and bioactivity studies .

- Advanced questions emphasize experimental design, data validation, and mechanistic depth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.